
(E)-methyl 2-((Z)-2-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-methyl 2-((Z)-2-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate is a useful research compound. Its molecular formula is C20H15N3O5S and its molecular weight is 409.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-methyl 2-((Z)-2-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate is a complex organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural components of this compound suggest diverse pharmacological properties, including antibacterial and antifungal activities, making it a subject of interest for further study.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a thiazolidinone core, which is known for its biological activity, particularly in the context of antimicrobial properties.
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial and antifungal properties. For instance, compounds related to thiazolidinone structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
---|---|---|---|
Compound A | 0.004 | 0.008 | Enterobacter cloacae |
Compound B | 0.015 | 0.030 | Staphylococcus aureus |
Compound C | 0.030 | 0.060 | Escherichia coli |
The most effective compounds exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics such as ampicillin, indicating a promising potential for clinical applications in treating resistant bacterial strains .
Anticancer Activity
Research has also highlighted the anticancer potential of thiazolidinone derivatives. Several studies have reported that these compounds induce apoptosis in cancer cell lines, with varying degrees of effectiveness depending on their structural modifications.
Table 2: Anticancer Activity Against PC-3 Cell Line
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound D | 56.26 ± 3.18 | DPPH radical scavenging |
Compound E | 1.20 ± 0.0785 | β-glucuronidase inhibition |
Compound F | 0.003 ± 0.09 | α-glucosidase inhibition |
These findings suggest that modifications to the thiazolidinone structure can enhance its potency against specific cancer types, making it an attractive candidate for further drug development .
Case Studies
- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several thiazolidinone derivatives against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications increased the antibacterial activity significantly compared to standard treatments .
- Case Study on Anticancer Properties : Another investigation focused on the effects of thiazolidinone derivatives on prostate cancer cells (PC-3). The study found that specific compounds induced cell cycle arrest and apoptosis, showcasing their potential as chemotherapeutic agents .
Eigenschaften
IUPAC Name |
methyl (2E)-2-[(2Z)-2-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-27-17(24)10-16-19(26)23(13-6-3-2-4-7-13)20(29-16)15(11-21)18(25)22-12-14-8-5-9-28-14/h2-10H,12H2,1H3,(H,22,25)/b16-10+,20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQXRXCSRWKCS-WDDFUJBJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N(/C(=C(\C#N)/C(=O)NCC2=CC=CO2)/S1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.